Azaperol

Übersicht

Beschreibung

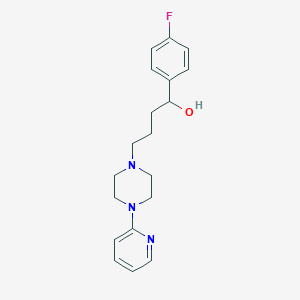

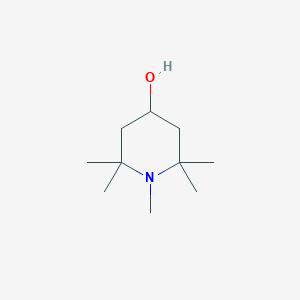

- Azaperol , a metabolite of the veterinary butyrophenone tranquilizer azaperone, was identified as a reduction product, specifically the corresponding carbinol derivative. It retains some neuroleptic activity despite being more polar than azaperone (Rauws et al., 1976).

Synthesis Analysis

- The structure of Azaperol was confirmed through synthesis after its initial discovery in various animal tissues post-injection of azaperone (Rauws et al., 1976).

Molecular Structure Analysis

- Detailed molecular structure analysis specific to Azaperol is not directly available, but the identification through mass spectrometry suggests a structure related closely to azaperone, differentiated primarily by its increased polarity (Rauws et al., 1976).

Chemical Reactions and Properties

- Upon intravenous administration in rats, Azaperol is partially oxidized back to azaperone, indicating its involvement in reversible metabolic pathways (Rauws et al., 1976).

Physical Properties Analysis

- While specific physical properties of Azaperol are not detailed in the available literature, its higher polarity compared to azaperone is a significant physical characteristic (Rauws et al., 1976).

Chemical Properties Analysis

- Azaperol's chemical behavior, particularly its conversion to azaperone upon oxidation, reveals its chemical stability and reactivity. This interconversion plays a role in its pharmacological action and presence in animal tissues (Rauws et al., 1976).

Wissenschaftliche Forschungsanwendungen

Application in Food Analytical Methods

- Scientific Field : Food Analytical Methods .

- Summary of the Application : Azaperone and Azaperol are used in the enrichment of swine adipose samples .

- Methods of Application : The azaperone and azaperol in swine adipose were extracted by 1% (v/v) ammoniated acetonitrile at 55 °C . A medium-chain fatty acid as switchable-hydrophilicity solvent is used for further enrichment and purification .

- Results or Outcomes : The recoveries of azaperone and azaperol in swine adipose were 95–104%, with relative standard deviations ranging from 3 to 5% .

Application in Animal Kidneys and Livers Analysis

- Scientific Field : Animal Kidneys and Livers Analysis .

- Summary of the Application : A method for the simultaneous determination of azaperone and azaperol in meat tissues has been developed .

- Methods of Application : The meat tissue was homogenized in acetonitrile at a ratio of 1:4 (tissue weight:acetonitrile volume). The homogenate was centrifuged, the supernatant was evaporated in a lyophilizator, and then the evaporation residue was dissolved in 20 µL of ethanol .

- Results or Outcomes : The experimentally determined LOQs were 0.25 µg/kg for azaperone and 0.12 µg/kg for azaperol . The accuracy of the presented method did not exceed 15%, and the recovery was in the range of 85–115% .

Application in Tranquilizer Detection

- Scientific Field : Tranquilizer Detection .

- Summary of the Application : The method described confirms the use of the tranquilizer azaperone by detecting the parent compound and the metabolically reduced form, azaperol .

- Methods of Application : Both are confirmed in swine liver at a target concentration of 10 ppb by gas chromatography/mass spectrometry (GC/MS) with electron ionization in the selected-ion-monitoring mode .

- Results or Outcomes : The method was successful in confirming the use of azaperone by detecting both the parent compound and the metabolically reduced form, azaperol .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXYAFNPMXCRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950731 | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azaperol | |

CAS RN |

2804-05-9 | |

| Record name | Azaperol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaperol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)